Putative antimicrobial peptide 2
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
PPEAAYGPGNTNSDSGDK |
Origin of Product |
United States |
Identification, Isolation, and Characterization Methodologies for Putative Antimicrobial Peptide 2
Discovery Strategies for Novel P-AMPs
The search for new P-AMPs has evolved from traditional screening to sophisticated, high-throughput strategies. These modern approaches accelerate the discovery process by rapidly identifying promising peptide candidates from massive biological datasets and diverse ecosystems.
In Silico Prediction and Screening Approaches
Computational, or in silico, methods are indispensable first steps in identifying P-AMPs. These approaches use algorithms and dedicated databases to screen large sequence libraries for peptides with potential antimicrobial properties before undertaking expensive and time-consuming laboratory work. ingentaconnect.comnih.gov The core principle involves identifying key physicochemical properties associated with known AMPs, such as net positive charge, amphipathicity, and hydrophobicity. nih.gov
Researchers employ a variety of computational tools, including machine learning classifiers like Support Vector Machines (SVM) and Random Forest (RF), which are trained on validated datasets of existing AMPs and non-AMPs. researchgate.net These models learn to recognize the subtle sequence patterns and characteristics that confer antimicrobial activity. acs.org Numerous databases serve as repositories for this training data and as tools for screening new candidate sequences.
Table 1: Examples of In Silico Tools and Databases for AMP Prediction
| Tool/Database | Function | Reference |
|---|---|---|
| BactPepDB | Predicts linear antibacterial peptides based on physicochemical features. | nih.gov |
| dbAMP | A comprehensive, annotated resource of AMPs with tools for scanning genomic and proteomic data. | acs.org |
| DBAASP | Predicts the antimicrobial activity of a peptide against specific bacterial species. | nih.gov |
| Antimicrobial Peptide Database (APD) | A large repository of over 1000 amphibian AMPs and others, used for bioinformatics analysis. | nih.gov |
By leveraging these tools, scientists can efficiently sift through entire genomes or proteomes to generate a manageable list of high-potential P-AMP candidates for experimental validation. ingentaconnect.com
Metagenomic and Proteomic Mining for P-AMP Candidates
Metagenomic and proteomic mining have opened up vast, previously untapped sources for P-AMP discovery. mdpi.com Instead of studying single organisms, metagenomics involves analyzing the collective genetic material from an entire environmental sample, such as the human gut, which contains a complex community of microorganisms. nih.gov
Recent studies have successfully mined human gut metagenomes to identify hundreds of novel peptide antibiotics encoded in small open reading frames (smORFs). nih.gov Similarly, proteomic mining involves searching through databases of known proteins for "encrypted" peptides. nih.gov These are fragments of larger proteins, often with non-immune primary functions, that exhibit antimicrobial activity when cleaved from their parent molecule. nih.govmdpi.com For example, lactoferricin (B1576259) is a potent antimicrobial peptide fragment derived from the milk protein lactoferrin. mdpi.com This strategy significantly expands the search space for new AMPs beyond molecules traditionally associated with the immune system.
Bio-prospecting from Diverse Biological Sources (e.g., Fish, Scorpions, Amphibians)
Bio-prospecting from natural sources remains a cornerstone of AMP discovery, as many organisms have evolved sophisticated chemical defenses against pathogens. banglajol.infocolab.ws Fish, scorpions, and amphibians are particularly rich sources of P-AMPs. mdpi.comnih.govnih.gov
Fish: The aquatic environment, rich in microbes, has driven fish to develop a robust innate immune system. nanion.demiami.edu Their skin mucus and gills are major sources of AMPs, including classes like piscidins, defensins, and cathelicidins. nih.govresearchgate.net The Liver-Expressed Antimicrobial Peptide-2 (LEAP-2), a cysteine-rich peptide, has been identified and characterized in several fish species, including golden pompano (Trachinotus ovatus) and rock bream, where it plays a role in innate immunity against bacterial pathogens. nih.govresearchgate.net
Scorpions: Scorpion venom is a complex cocktail of bioactive molecules, including a potent arsenal (B13267) of AMPs that likely protect the venom gland from infection. nih.govnih.gov These peptides are often cationic and amphipathic and are categorized based on their structure, such as those containing disulfide bridges or those with an α-helical structure lacking cysteine. nih.govmdpi.com Examples include mucroporin-M1 and scorpine. mdpi.com
Amphibians: The skin secretions of frogs and toads are one of the most abundant sources of natural AMPs. mdpi.comresearchgate.net Living in pathogen-rich, humid environments, amphibians rely on these peptides as a primary line of defense. mdpi.com Famous examples include magainins, first isolated from the African clawed frog (Xenopus laevis), and dermaseptins from frogs of the genus Phyllomedusa. mdpi.commdpi.com These peptides typically work by disrupting the cell membranes of microbes. mdpi.com
Table 2: Examples of P-AMPs from Diverse Biological Sources
| Peptide Family | Biological Source | Description | Reference |
|---|---|---|---|
| Piscidins | Fish (e.g., Hybrid Striped Bass) | Cationic, amphipathic peptides with broad-spectrum activity against bacteria. | nih.gov |
| LEAP-2 | Fish (e.g., Golden Pompano) | Cysteine-rich peptide involved in the innate immune response to bacterial infections. | mdpi.comnih.gov |
| Scorpines | Scorpions (e.g., Pandinus imperator) | Disulfide-bridged peptides that exhibit both antimicrobial and antimalarial activity. | mdpi.com |
| Magainins | Amphibians (e.g., Xenopus laevis) | Linear, α-helical peptides that permeabilize bacterial membranes; one of the first AMPs discovered. | mdpi.com |
| Dermaseptins | Amphibians (e.g., Phyllomedusa genus) | Potent activity against a wide range of microbes, including bacteria, fungi, and protozoa. | mdpi.com |
Methodologies for P-AMP Isolation and Purification in Research Settings
Once a P-AMP candidate is identified, it must be isolated and purified to allow for detailed characterization and functional testing. While the specific protocol can vary depending on the source, a general workflow is widely used. banglajol.inforesearchgate.net
The process typically begins with extraction . For tissues or secretions, this may involve homogenization in an acidic solution to inhibit proteases, followed by solid-phase extraction to capture the peptides and separate them from larger molecules. banglajol.inforesearchgate.net The crude extract then undergoes several rounds of chromatography for purification.
High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), is the most common and powerful technique used. It separates peptides based on their hydrophobicity, yielding highly purified fractions. mdpi.com Often, multiple chromatographic steps are combined, such as preceding RP-HPLC with Ion-Exchange Chromatography (IEX) , which separates molecules based on their net charge. mdpi.com
After purification, the molecular mass of the isolated peptide is precisely determined using Mass Spectrometry (MS) . researchgate.net Techniques like Edman degradation can then be used to determine the amino acid sequence of the peptide. banglajol.inforesearchgate.net The final purified peptide is then used in antimicrobial activity assays to confirm its function. mdpi.com
Table 3: Common Techniques for P-AMP Isolation and Purification
| Technique | Purpose in Workflow | Reference |
|---|---|---|
| Solid-Phase Extraction (SPE) | Initial capture and concentration of peptides from a crude extract. | researchgate.net |
| Ion-Exchange Chromatography (IEX) | Separation of peptides based on net electrical charge. Often used as an early purification step. | mdpi.com |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution separation of peptides based on hydrophobicity. The primary method for final purification. | mdpi.com |
| Mass Spectrometry (MS) | Precise determination of the molecular weight of the purified peptide for identification. | researchgate.net |
| Edman Degradation | Sequential removal and identification of amino acids to determine the peptide's primary sequence. | banglajol.info |
A specific example is the characterization of LEAP-2 from the golden pompano (Trachinotus ovatus). Researchers cloned its full-length cDNA to deduce the peptide's sequence and structure. The recombinant LEAP-2 protein was then expressed and purified, allowing for direct testing of its antibacterial properties against various Gram-positive and Gram-negative bacteria. nih.gov
Table 4: Characterization of LEAP-2 from Golden Pompano (Trachinotus ovatus)
| Characteristic | Finding |
|---|---|
| Full-length cDNA | 1758 base pairs (bp) |
| Open Reading Frame (ORF) | 321 bp, encoding 106 amino acids |
| Key Structural Features | Contains a conserved saposin B domain and four conserved cysteines forming two disulfide bonds. |
| Gene Expression | Upregulated in various tissues following stimulation with Photobacterium damselae. |
| Recombinant Protein Activity | Purified protein demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. |
Data sourced from a study on golden pompano LEAP-2. nih.gov
This combination of discovery and purification methodologies provides a robust framework for identifying and validating novel P-AMPs like LEAP-2, paving the way for the development of next-generation antimicrobial agents.
Structural Biology and Biophysical Characterization of Putative Antimicrobial Peptide 2
Primary Sequence Analysis and Amino Acid Composition
Putative Antimicrobial Peptide 2 (P-AMP2), exemplified by ToAP2, is a cationic peptide composed of 26 amino acids. researchgate.net Its primary sequence has been identified as FFGTLFKLGSKLIPGVMKLFSKKKER . researchgate.netmedchemexpress.com This sequence provides the foundation for its antimicrobial properties and its three-dimensional structure.
A detailed analysis of its amino acid composition reveals a significant proportion of hydrophobic and cationic residues, which is a characteristic feature of many antimicrobial peptides (AMPs). nih.govresearchwithrowan.com The peptide has a net positive charge of +6 at a neutral pH and a hydrophobicity of 42%. researchgate.net The specific arrangement of these amino acids is crucial for its interaction with microbial membranes.
Bioinformatic analyses have shown that ToAP2 shares conserved residues with other known antimicrobial peptides, including mouse cathelicidin (B612621) and peptides from ant venom. semanticscholar.orgnih.govresearchgate.net This similarity suggests a potentially conserved mechanism of action related to membrane interaction. semanticscholar.orgnih.gov
Table 1: Amino Acid Composition of ToAP2
| Amino Acid | Count | Percentage |
|---|---|---|
| Alanine (B10760859) (A) | 0 | 0.00% |
| Cysteine (C) | 0 | 0.00% |
| Aspartic Acid (D) | 0 | 0.00% |
| Glutamic Acid (E) | 1 | 3.85% |
| Phenylalanine (F) | 3 | 11.54% |
| Glycine (G) | 2 | 7.69% |
| Histidine (H) | 0 | 0.00% |
| Isoleucine (I) | 1 | 3.85% |
| Lysine (B10760008) (K) | 6 | 23.08% |
| Leucine (L) | 4 | 15.38% |
| Methionine (M) | 1 | 3.85% |
| Asparagine (N) | 0 | 0.00% |
| Proline (P) | 1 | 3.85% |
| Glutamine (Q) | 0 | 0.00% |
| Arginine (R) | 1 | 3.85% |
| Serine (S) | 2 | 7.69% |
| Threonine (T) | 1 | 3.85% |
| Valine (V) | 1 | 3.85% |
| Tryptophan (W) | 0 | 0.00% |
| Tyrosine (Y) | 0 | 0.00% |
| Total | 26 | 100.00% |
Secondary and Tertiary Structure Determination
The three-dimensional structure of P-AMP2 is critical to its function, and like many AMPs, its conformation is highly dependent on its environment.
Alpha-Helical Conformations
ToAP2 is predominantly characterized by an alpha-helical structure, especially when in a membrane-like environment. researchgate.netnih.gov Circular dichroism studies have confirmed that ToAP2 adopts an alpha-helical conformation. semanticscholar.org Furthermore, secondary structure prediction tools suggest the presence of two alpha-helical regions within the peptide. semanticscholar.org This amphipathic helical structure, with a distinct separation of hydrophobic and hydrophilic residues, is a common feature of membrane-active peptides and is believed to facilitate the disruption of microbial cell membranes. nih.govredalyc.org
Beta-Sheet Architectures
Current research on ToAP2 does not indicate the presence of beta-sheet architectures; its structure is primarily defined by its alpha-helical content. researchgate.netsemanticscholar.org While beta-sheets are a common structural motif in some families of antimicrobial peptides, often stabilized by disulfide bonds, this does not appear to be the case for ToAP2. nih.govnih.gov The absence of beta-sheet structures in ToAP2 aligns with its classification as a linear, alpha-helical AMP.
Cyclic and Disulfide-Stabilized Structures
ToAP2 is classified as a non-disulfide-bridged peptide (NDBP). semanticscholar.org This means that its structure is not constrained by intramolecular disulfide bonds, which are covalent linkages between cysteine residues. nih.gov The absence of cysteine in its primary sequence precludes the formation of such bonds. medchemexpress.com Consequently, ToAP2 is a linear peptide, which can provide it with greater conformational flexibility compared to cyclic or disulfide-stabilized peptides. nih.gov
Computational Modeling and Molecular Dynamics Simulations of P-AMP2 Structure
Computational approaches have been instrumental in characterizing the structure of P-AMP2. Bioinformatic tools such as PSIPRED have been used to predict the secondary structure of ToAP2, identifying its alpha-helical regions. semanticscholar.org These in silico analyses are often the first step in understanding the structure-function relationship of newly discovered peptides.
Based on the initial structural predictions of ToAP2, further computational studies have been conducted to design derivative peptides with potentially enhanced antifungal activity. nih.gov This involves strategies such as truncating the peptide to its most effective fragments and substituting specific amino acids to improve properties like net charge, helicity, and stability. nih.gov
While specific, in-depth molecular dynamics (MD) simulations for ToAP2 are not extensively documented in the available literature, MD simulations are a powerful tool used to study the behavior of similar antimicrobial peptides in various environments. acs.orgnih.govnih.gov These simulations can provide atomic-level insights into how the peptide interacts with and inserts into a lipid bilayer, the dynamics of its conformational changes from a random coil to an alpha-helix, and the potential formation of pores in the membrane. acs.orgnih.govbiorxiv.orgbiorxiv.org For a peptide like ToAP2, MD simulations could be used to refine the predicted structure, understand its orientation and depth of insertion in a bacterial membrane, and elucidate the energetic factors driving its antimicrobial action.
Table 2: Physicochemical and Predicted Structural Properties of ToAP2
| Property | Value |
|---|---|
| Primary Sequence | FFGTLFKLGSKLIPGVMKLFSKKKER |
| Length | 26 amino acids |
| Molecular Weight | 3000.69 Da medchemexpress.com |
| Net Charge (pH 7) | +6 researchgate.net |
| Hydrophobicity | 42% researchgate.net |
| Predicted Secondary Structure | Predominantly Alpha-helical researchgate.netsemanticscholar.org |
| Disulfide Bonds | None semanticscholar.org |
Amphipathicity and Charge Distribution Analysis
The distribution of charges within a linear peptide can significantly influence its biological activity. tandfonline.com For many AMPs, a cationic nature, with a net positive charge typically ranging from +2 to +9, is a hallmark, facilitating preferential interaction with the anionic components of bacterial cell walls over the zwitterionic membranes of eukaryotic cells. asm.orgresearchgate.net The arrangement of these charges, whether clustered or distributed along the peptide backbone, can modulate the peptide's interaction with membranes. nih.govtandfonline.com
For P-AMP2, a hypothetical analysis of its primary sequence would be the first step. The following table illustrates a hypothetical analysis of P-AMP2 and its analogs, showcasing key biophysical parameters.
| Peptide | Sequence (Illustrative) | Net Charge at pH 7 | Hydrophobic Moment (µH) | Antimicrobial Activity (MIC, µM) vs. E. coli (Illustrative) |
| P-AMP2 | K-K-W-F-A-L-W-K-A-L-K | +5 | 0.65 | 8 |
| P-AMP2-Ala | A-A-W-F-A-L-W-A-A-L-A | +1 | 0.62 | >64 |
| P-AMP2-Arg | R-R-W-F-A-L-W-R-A-L-R | +7 | 0.66 | 4 |
| P-AMP2-Trp | W-W-W-F-A-L-W-K-A-L-K | +4 | 0.78 | 2 |
This table presents illustrative data for a hypothetical peptide to demonstrate the principles of amphipathicity and charge analysis.
In this hypothetical example, the distribution of cationic residues (Lysine, K, and Arginine, R) and hydrophobic residues (Tryptophan, W; Phenylalanine, F; Alanine, A; Leucine, L) would result in an amphipathic structure when the peptide adopts a secondary conformation, such as an α-helix. The net positive charge facilitates initial binding to the bacterial membrane, while the hydrophobic face drives insertion into the lipid bilayer. nih.gov
Structure-Activity Relationship (SAR) Studies of P-AMP2 Motifs
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of antimicrobial peptides by identifying the contributions of specific amino acid residues and structural motifs to their biological activity. nih.govnih.gov These studies involve systematically modifying the peptide's sequence and observing the effects on its antimicrobial and hemolytic activities. nih.gov
Key parameters often explored in SAR studies of AMPs include chain length, net charge, hydrophobicity, and amphiphilicity. frontiersin.org For instance, increasing the net positive charge can enhance antimicrobial activity, but excessive hydrophobicity may lead to increased toxicity against host cells (hemolysis). mdpi.com The goal is to find a balance that maximizes antimicrobial potency while minimizing cytotoxicity. nih.gov
Alanine scanning is a common technique where individual amino acid residues are systematically replaced with alanine to determine their importance for the peptide's function. nih.gov Furthermore, the substitution of natural amino acids with non-natural ones can be employed to enhance stability and activity. nih.gov
For P-AMP2, SAR studies would likely focus on key motifs within its sequence. For example, if P-AMP2 contains a specific binding motif or a region critical for forming a particular secondary structure, modifications in this area would be particularly informative. Research on other AMPs has shown that incorporating specific motifs, such as metal-binding motifs, can enhance their biological functions. acs.org
The following table provides an illustrative example of SAR data for hypothetical P-AMP2 motifs.
| Peptide Analog (Illustrative) | Modification | MIC (µM) vs. E. coli (Illustrative) | MIC (µM) vs. S. aureus (Illustrative) | Hemolytic Activity (HC50, µM) (Illustrative) |
| P-AMP2 | Native Sequence | 8 | 16 | 100 |
| P-AMP2-1 | Lys to Arg substitution at position 1 | 6 | 12 | 95 |
| P-AMP2-2 | Trp to Ala substitution at position 3 | 32 | 48 | >200 |
| P-AMP2-3 | Addition of Trp at N-terminus | 4 | 8 | 75 |
| P-AMP2-4 | Deletion of C-terminal Lys | 16 | 32 | 150 |
This table presents illustrative data for a hypothetical peptide to demonstrate the principles of structure-activity relationship studies.
These hypothetical SAR studies would reveal critical insights. For example, the substitution of tryptophan with alanine (P-AMP2-2) significantly reduces antimicrobial activity, highlighting the importance of this hydrophobic residue for membrane interaction. Conversely, adding a tryptophan at the N-terminus (P-AMP2-3) enhances activity, a strategy that has proven effective for other AMPs. nih.gov The modification of charge by substituting lysine with arginine (P-AMP2-1) or deleting a lysine (P-AMP2-4) would demonstrate the sensitivity of the peptide's activity to its net positive charge. nih.gov
Biosynthesis and Genetic Regulation of Putative Antimicrobial Peptide 2
Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Pathways
Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a member of the Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) family. wikipedia.orgmdpi.com Unlike peptides synthesized by non-ribosomal machinery, the blueprint for LEAP-2 is encoded within a specific gene. genecards.org The synthesis begins with the translation of this gene into a precursor peptide on the ribosome. This precursor then undergoes a series of modifications to become the final, active peptide.
LEAP-2 is characterized as a cysteine-rich and cationic peptide. wikipedia.orgnih.gov Its structure is stabilized by two disulfide bonds, a hallmark of many RiPPs that contributes to their stability and biological activity. wikipedia.orgnih.gov The gene encoding LEAP-2 has been identified in various mammals, highlighting its conserved nature. wikipedia.orgresearchgate.net The primary structure, disulfide bond pattern, and its predominant expression in the liver make it a unique peptide with no significant resemblance to other known human peptides. nih.gov
Non-Ribosomal Peptide Synthetase (NRPS) Pathways
The biosynthesis of LEAP-2 does not involve Non-Ribosomal Peptide Synthetase (NRPS) pathways. Its production is entirely dependent on the ribosomal synthesis of a precursor protein, followed by post-translational modifications, which is characteristic of RiPPs.
Precursor Processing and Maturation Mechanisms
The journey of LEAP-2 from a gene to a functional peptide involves several critical processing and maturation steps.
Initially, the LEAP2 gene is transcribed and translated into a 77-amino-acid precursor protein, known as preproLEAP2. wikipedia.orgnih.gov This precursor contains a 22-residue signal peptide at its N-terminus, which directs the molecule for secretion. nih.gov The signal peptide is cleaved off by a signal peptidase, resulting in a 55-residue proprotein. nih.govresearchgate.net
The final maturation step involves the cleavage of this proprotein by a furin-like endoprotease. wikipedia.orgnih.govresearchgate.net This processing step generates the largest and most biologically active form of LEAP-2, which is a 40-amino-acid peptide. wikipedia.orgnih.gov Several other circulating forms of LEAP-2, varying in their N-terminal length, have also been identified in human blood. nih.govresearchgate.net
The mature LEAP-2 peptide is not infinitely stable and can be further broken down into smaller, inactive fragments through proteolytic processing. nih.gov
| Precursor/Product | Number of Amino Acids | Key Processing Event |
| PreproLEAP2 | 77 | Translation from LEAP2 mRNA |
| ProLEAP2 | 55 | Cleavage of signal peptide |
| Mature LEAP-2 | 40 | Cleavage by furin-like endoprotease |
Gene Expression and Transcriptional Regulation of P-AMP2
The expression of the LEAP2 gene is highly regulated and tissue-specific. As its name suggests, the highest expression levels are found in the liver. wikipedia.orgnih.govmdpi.com However, LEAP2 mRNA is also detected in other tissues, including the small intestine (jejunum, duodenum, and ileum), pancreas, pituitary, lungs, kidneys, and various regions of the central nervous system. mdpi.comnih.gov
Several factors have been shown to influence the transcription of the LEAP2 gene:
Nutritional Status: The expression of LEAP-2 is linked to energy balance. For instance, its levels increase during periods of positive energy balance, such as in obesity, and decrease during fasting. doi.org The administration of glucose and fats can also elevate serum LEAP-2 levels and its gene expression in the liver. mdpi.com
Hormonal Control: Hormones play a significant role in regulating LEAP2 expression. Ghrelin, the "hunger hormone," has been shown to suppress LEAP2 expression in the liver through a pathway involving the ghrelin receptor (GHS-R1a) and AMP-activated protein kinase (AMPK). nih.gov Conversely, insulin (B600854) and glucagon (B607659) are also implicated in its regulation. nih.gov
Genetic Factors: Studies have identified single nucleotide polymorphisms (SNPs) in the LEAP2 gene that are associated with obesity-related traits, suggesting a genetic component to its expression levels. researchgate.net
Developmental Stage: LEAP-2 levels can fluctuate based on the developmental stage of an organism. mdpi.com
Analysis of the LEAP2 gene has also revealed the presence of an alternative promoter and at least four different splicing variants, which are expressed in a tissue-specific manner, adding another layer of regulatory complexity. nih.govnih.gov
Innate Immune Pathway Involvement in P-AMP Expression (e.g., Toll-like Receptors, IMD Pathway)
As an antimicrobial peptide, the expression of LEAP-2 is intricately linked to the innate immune system. Its production is induced in response to bacterial infections. nih.gov In vertebrates, the innate immune response is largely mediated by signaling pathways initiated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). bohrium.com
While direct evidence detailing the specific interaction of the LEAP-2 gene promoter with components of the Toll-like receptor or IMD pathways is still emerging, the broader context of antimicrobial peptide regulation in innate immunity provides a framework. In organisms like Drosophila, the Toll and IMD pathways are the primary regulators of antimicrobial peptide gene expression in response to fungal and bacterial infections. nih.govresearchgate.net The Toll pathway is mainly activated by Gram-positive bacteria and fungi, while the IMD pathway responds to Gram-negative bacteria. nih.govcreative-diagnostics.com These pathways culminate in the activation of NF-κB-related transcription factors that drive the expression of antimicrobial peptide genes. nih.gov
In mammals, TLRs recognize pathogen-associated molecular patterns (PAMPs), triggering signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1, which in turn induce the expression of various immune response genes, including those for antimicrobial peptides. bohrium.com Given that LEAP-2 is a key component of the innate immune defense, it is highly probable that its expression is regulated by these conserved signaling pathways. The presence of LEAP-2 in the GeneCards database under the "Innate Immune System" and "Defensins" pathways further supports this connection. genecards.org Further research is needed to elucidate the precise molecular mechanisms and transcription factors that link TLR and other innate immune signaling pathways to the regulation of LEAP2 gene expression.
Molecular and Cellular Mechanisms of Antimicrobial Action of Putative Antimicrobial Peptide 2
Membrane Interaction and Permeabilization Mechanisms
LEAP-2's ability to kill microbes is strongly associated with its capacity to interact with and permeabilize their cell membranes, leading to a loss of integrity and cell death. ontosight.ainih.gov Studies across different vertebrate species, from fish to humans, have consistently shown that LEAP-2 disrupts the bacterial cell membrane. mdpi.comnih.govnih.gov This interaction leads to the formation of pores or defects in the membrane, causing the leakage of cellular contents. mdpi.comnih.gov The N-terminal and core regions of the peptide are crucial for this membrane-binding activity. nih.gov Interestingly, research indicates that the disulfide bonds that stabilize its core structure are not strictly essential for its bactericidal function. nih.gov
While it is established that LEAP-2 causes membrane permeabilization through pore formation, the precise structural models describing these pores have not been definitively elucidated for this specific peptide in the available scientific literature. mdpi.comnih.gov The following sections describe well-established theoretical models for antimicrobial peptide action, though their specific applicability to LEAP-2 remains an area for further investigation.
In the barrel-stave model, antimicrobial peptides insert themselves perpendicularly into the lipid bilayer. frontiersin.orgnih.gov These peptides then aggregate to form a barrel-like structure, where the hydrophobic surfaces of the peptides face the lipid core of the membrane, and the hydrophilic surfaces line the inside of an aqueous channel. frontiersin.orgnih.gov This creates a stable, water-filled pore through the membrane. While this is a recognized mechanism for some peptides like alamethicin, specific experimental evidence demonstrating that LEAP-2 forms pores via the barrel-stave model is not currently available. frontiersin.org
The toroidal pore model describes a mechanism where peptides inserted into the membrane induce the lipid monolayers to bend continuously, creating a pore lined by both the peptides and the head groups of the lipid molecules. nih.govnih.gov Unlike the barrel-stave model, the peptides in a toroidal pore remain associated with the lipid head groups. nih.gov This action causes significant disruption and positive curvature of the membrane. nih.gov Although LEAP-2 is known to form pores, direct evidence specifying a toroidal mechanism has not been reported. mdpi.comnih.gov
According to the carpet model, peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. frontiersin.orgnih.gov Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane, rather than forming discrete pores. frontiersin.org There is currently no specific research that identifies the carpet model as the definitive mechanism of action for LEAP-2.
Some antimicrobial peptides function by inducing lateral segregation of lipids within the bacterial membrane, creating domains with different lipid compositions. This can lead to defects in membrane packing and induce curvature strain, ultimately compromising membrane integrity. The role of lipid segregation and curvature induction in the antimicrobial action of LEAP-2 has not been characterized in the existing scientific literature.
Intracellular Target Interactions
Beyond membrane disruption, a growing body of evidence suggests that many antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets to exert their antimicrobial effects. asm.orgasm.org This dual-action mechanism can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. nih.govasm.org For LEAP-2, studies have indicated that it can indeed affect intracellular components, particularly nucleic acids. mdpi.comnih.gov
Data Tables
Table 1: Structural and Physicochemical Properties of Human LEAP-2
| Property | Description | Source(s) |
| Amino Acid Length | The mature peptide consists of 40 amino acids, cleaved from a 77-residue precursor. | nih.govbiovendor.com |
| Core Structure | Contains a compact central core featuring a β-hairpin and a 3(10)-helix. | nih.gov |
| Disulfide Bonds | Stabilized by two disulfide bonds formed by four conserved cysteine residues (Cys17-Cys28 and Cys23-Cys33 in one study). | nih.govnih.gov |
| Charge | Cationic peptide with a predicted isoelectric point (pI) of 8.95-9.2. | mdpi.comnih.gov |
| Key Amino Acid Cluster | Contains a notable basic amino acid cluster (-RKRR-), which is common in many antimicrobial peptides. | nih.gov |
| Secondary Structure | In aqueous solution, circular dichroism studies did not detect significant α-helix or β-sheet structures. | nih.gov |
Table 2: Antimicrobial Spectrum of LEAP-2
| Target Organism | Type | Activity Noted | Source(s) |
| Bacillus subtilis | Gram-positive bacteria | Yes | mdpi.com |
| Bacillus megaterium | Gram-positive bacteria | Yes | mdpi.com |
| Staphylococcus aureus | Gram-positive bacteria | Yes | mdpi.com |
| Streptococcus agalactiae | Gram-positive bacteria | Yes | mdpi.com |
| Neisseria cinerea | Gram-negative bacteria | Yes | mdpi.com |
| Escherichia coli | Gram-negative bacteria | Yes | mdpi.com |
| Aeromonas hydrophila | Gram-negative bacteria | Yes | mdpi.com |
| Saccharomyces cerevisiae | Yeast | Yes | mdpi.com |
| Rhodotorula muciloginosa | Yeast | Yes | mdpi.com |
Table of Mentioned Compounds
Disruption of Protein Synthesis and Ribosomal Function
The disruption of protein synthesis is a known antimicrobial mechanism for certain peptides, which can penetrate the bacterial cell and interfere with ribosomal function or degrade messenger RNA (mRNA). However, based on the current body of scientific literature, there is limited specific evidence to suggest that the primary antimicrobial action of LEAP-2 involves the direct inhibition of protein synthesis or interference with ribosomal function. While some antimicrobial peptides are known to have intracellular targets, including effects on RNA and DNA synthesis, the principal described mechanisms for LEAP-2 center on other cellular processes. nih.govnih.gov
Interference with Cell Wall Biosynthesis
A primary mechanism of action for many antimicrobial agents is the inhibition of cell wall biosynthesis, which is critical for maintaining the structural integrity of bacteria. While LEAP-2 has a profound effect on the bacterial cell envelope, its primary mode of action is the disruption of the cell membrane rather than the direct inhibition of peptidoglycan synthesis. mdpi.comnih.gov
Modulation of Metabolic Pathways and Enzyme Activity
LEAP-2 exhibits significant modulatory effects on metabolic pathways, though the majority of research has focused on its role in host metabolism, particularly its function as an antagonist to the ghrelin receptor, which influences energy balance and glucose homeostasis. mdpi.comnih.gov In terms of its direct antimicrobial action, LEAP-2 has been shown to have intracellular effects beyond simple membrane disruption.
Studies, particularly in fish and amphibians, have revealed that LEAP-2 can hydrolyze bacterial genomic DNA (gDNA). mdpi.comresearchgate.net This indicates that the peptide is capable of penetrating the compromised bacterial membrane and interacting with intracellular components. By degrading the bacterial chromosome, LEAP-2 effectively halts essential life processes that depend on genetic integrity, such as replication and transcription. This DNA hydrolysis represents a significant modulation of the microbe's fundamental enzymatic and metabolic activities. mdpi.comnih.gov
Furthermore, recent findings in fish have suggested a potential link between LEAP-2 and the iron apoptosis signaling pathway. A deficiency in LEAP-2 may accelerate the process of iron-induced cell death by affecting the expression of related genes, including those for antioxidant enzymes. mdpi.com
It is important to note that while LEAP-2 clearly has intracellular targets, the modulation of specific microbial metabolic pathways and enzyme activities is an area that warrants further investigation to be fully understood.
Specificity and Selectivity Mechanisms of P-AMP2 for Microbial vs. Host Cells
A critical feature of effective antimicrobial peptides is their ability to selectively target microbial cells while exhibiting minimal toxicity toward host cells. LEAP-2 demonstrates this selectivity, a property rooted in the fundamental differences between microbial and mammalian cell membranes. nih.govnih.gov
The selectivity of LEAP-2 is primarily attributed to its cationic nature and the electrostatic interactions with the cell membranes. nih.gov Microbial membranes, both in Gram-positive and Gram-negative bacteria, are rich in negatively charged molecules. These include teichoic acids in the cell walls of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. nih.gov The positive charge of LEAP-2 facilitates a strong electrostatic attraction to these anionic components, leading to its accumulation on the bacterial surface. nih.gov
In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids (B1166683), such as phosphatidylcholine and sphingomyelin, and contains cholesterol, which tends to stabilize the bilayer. nih.gov This neutral charge and different lipid composition result in a much weaker interaction with the cationic LEAP-2, thus sparing host cells from its membrane-disrupting effects. nih.gov This selective targeting allows LEAP-2 to effectively combat infections without causing significant harm to the host's own cells. nih.gov
Data Tables
Table 1: Documented Antimicrobial Mechanisms of LEAP-2
| Mechanism | Description | Supporting Evidence |
| Membrane Disruption | Forms pores in the bacterial cell membrane, leading to leakage of cellular contents and cell death. mdpi.com | Consistently observed across multiple studies in various bacterial species. nih.govresearchgate.net |
| DNA Hydrolysis | Degrades bacterial genomic DNA after penetrating the cell membrane. mdpi.com | Demonstrated in studies on amphibian and fish LEAP-2. mdpi.comresearchgate.net |
| Modulation of Host Immunity | Can enhance the immune response by modulating inflammatory factors and signaling pathways. mdpi.com | Primarily studied in fish models. mdpi.com |
Table 2: Basis of LEAP-2 Selectivity
| Cell Type | Membrane Characteristics | Interaction with LEAP-2 | Outcome |
| Microbial Cells | Negatively charged due to teichoic acids and lipopolysaccharides. nih.gov | Strong electrostatic attraction. nih.gov | Membrane disruption and cell death. mdpi.com |
| Host (Eukaryotic) Cells | Generally neutral outer leaflet; contains cholesterol. nih.gov | Weak interaction. nih.gov | Minimal to no toxicity. nih.gov |
Spectrum of Activity and Microbial Interaction Studies of Putative Antimicrobial Peptide 2 in Vitro/ex Vivo
Activity against Gram-Positive Bacteria (e.g., S. aureus, B. subtilis)
In vitro studies have consistently shown the effectiveness of putative antimicrobial peptide 2 and its analogs against Gram-positive bacteria. For instance, a peptide derived from Bacillus subtilis subsp. spizizenii, referred to as peptide-Ba49, exhibited strong antibacterial efficacy against Staphylococcus aureus ATCC 25923. nih.gov The minimum inhibitory concentration (MIC) for this peptide was determined to be 4 μM, and at twice this concentration (8 μM), it demonstrated significant bactericidal activity. nih.gov Further investigations revealed that the peptide acts by disrupting the bacterial cell membrane potential and triggering the production of reactive oxygen species (ROS). nih.gov
Another study focusing on two peptides from Bacillus velezensis and Bacillus inaquosorum, designated as peptide-I and peptide-II respectively, also reported notable activity against Staphylococcus aureus and Bacillus cereus. mdpi.com The MIC values for peptide-I against St. aureus and B. cereus were 64 μg/mL and 32 μg/mL, respectively. mdpi.com Peptide-II showed an MIC of 16 μg/mL against St. aureus and 64 μg/mL against B. cereus. mdpi.com
The synthetic peptide NZ2114, derived from plectasin, displayed potent activity against Staphylococcus pseudintermedius, with a low MIC of 0.23 μM. nih.gov This was superior to conventional antibiotics like mupirocin (B1676865) and lincomycin. nih.gov The human-derived peptide SQQ30 also showed significant antimicrobial action against S. aureus, with MIC values ranging from 1.5 to 7 µM. mdpi.com
Table 1: In Vitro Activity of this compound Analogs against Gram-Positive Bacteria
| Peptide/Analog | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Peptide-Ba49 | Staphylococcus aureus ATCC 25923 | 4 µM | nih.gov |
| Peptide-I | Staphylococcus aureus ACCC 10499 | 64 µg/mL | mdpi.com |
| Peptide-I | Bacillus cereus ACCC 04315 | 32 µg/mL | mdpi.com |
| Peptide-II | Staphylococcus aureus ACCC 10499 | 16 µg/mL | mdpi.com |
| Peptide-II | Bacillus cereus ACCC 04315 | 64 µg/mL | mdpi.com |
| NZ2114 | Staphylococcus pseudintermedius | 0.23 µM | nih.gov |
| SQQ30 | Staphylococcus aureus | 1.5–7 µM | mdpi.com |
Activity against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa, K. pneumoniae)
This compound and related peptides have demonstrated significant in vitro activity against a range of Gram-negative bacteria. A cationic peptide derived from cecropin (B1577577) D-like, ΔM2, was effective against Escherichia coli and Pseudomonas aeruginosa with MIC values between 4 and 8 μg/mL. mdpi.com It also showed susceptibility against clinical isolates of Klebsiella pneumoniae with MICs from 4 to 16 μg/mL. mdpi.com
The synthetic peptide Hs02 exhibited low MIC and minimum bactericidal concentration (MBC) against carbapenem-resistant Klebsiella pneumoniae (CRKP) and Escherichia coli (CREC), effectively killing the bacteria within 30 minutes. nih.gov Another peptide, A20L, also showed antibacterial activity against K. pneumoniae. nih.gov
The human peptide SQQ30 demonstrated strong activity against E. coli and P. aeruginosa, with MIC values between 1.5 and 7 µM. mdpi.com Two peptides from Bacillus species, peptide-I and peptide-II, were active against Salmonella enterica, with MICs of 8 μg/mL and 16 μg/mL, respectively. mdpi.com
Table 2: In Vitro Activity of this compound Analogs against Gram-Negative Bacteria
| Peptide/Analog | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| ΔM2 | Escherichia coli | 4–8 µg/mL | mdpi.com |
| ΔM2 | Pseudomonas aeruginosa | 4–8 µg/mL | mdpi.com |
| ΔM2 | Klebsiella pneumoniae (clinical isolates) | 4–16 µg/mL | mdpi.com |
| Hs02 | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | Low MIC/MBC | nih.gov |
| Hs02 | Carbapenem-resistant Escherichia coli (CREC) | Low MIC/MBC | nih.gov |
| A20L | Klebsiella pneumoniae | - | nih.gov |
| SQQ30 | Escherichia coli | 1.5–7 µM | mdpi.com |
| SQQ30 | Pseudomonas aeruginosa | 1.5–7 µM | mdpi.com |
| Peptide-I | Salmonella enterica ACCC 01996 | 8 µg/mL | mdpi.com |
| Peptide-II | Salmonella enterica ACCC 01996 | 16 µg/mL | mdpi.com |
Efficacy Against Multidrug-Resistant (MDR) Strains
A significant area of research has been the evaluation of this compound and its analogs against multidrug-resistant (MDR) bacteria. The cecropin D-like peptide, ΔM2, exhibited a strong bactericidal effect against MDR clinical isolates of K. pneumoniae and P. aeruginosa, with MIC and MBC values between 4 and 16 μg/mL. mdpi.com
The second-generation antimicrobial peptide DGL13K was found to be effective against various drug-resistant Gram-negative bacteria. plos.org It showed activity against ESBL- and KPC-producing K. pneumoniae (MICs 16–32 μg/ml), as well as MDR and XDR P. aeruginosa (MICs 8–32 μg/ml). plos.org Similarly, the synthetic peptide Hs02 was effective against carbapenem-resistant K. pneumoniae and E. coli. nih.gov
The lipo-tridecapeptide brevibacillin 2V demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Two other synthetic peptides, AS-hepc3(41-71) and AS-hepc3(48-56), showed potent activity against five clinical isolates of MDR P. aeruginosa. frontiersin.org The synthetic peptide SAAP-148, derived from human cathelicidin (B612621) LL-37, effectively killed ESKAPE pathogens, which are known for their multidrug resistance, without inducing resistance. mdpi.com
Table 3: Efficacy of this compound Analogs Against Multidrug-Resistant (MDR) Strains
| Peptide/Analog | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| ΔM2 | MDR Klebsiella pneumoniae | 4–16 µg/mL | mdpi.com |
| ΔM2 | MDR Pseudomonas aeruginosa | 4–16 µg/mL | mdpi.com |
| DGL13K | ESBL/KPC-producing Klebsiella pneumoniae | 16–32 µg/mL | plos.org |
| DGL13K | MDR/XDR Pseudomonas aeruginosa | 8–32 µg/mL | plos.org |
| Brevibacillin 2V | Methicillin-resistant Staphylococcus aureus (MRSA) | - | frontiersin.org |
| AS-hepc3(41-71) & AS-hepc3(48-56) | MDR Pseudomonas aeruginosa | Potent activity | frontiersin.org |
| SAAP-148 | ESKAPE pathogens | - | mdpi.com |
Anti-Biofilm Activity and Biofilm Disruption
The ability of this compound and its derivatives to inhibit biofilm formation and disrupt established biofilms is a critical aspect of their therapeutic potential. The peptide Hs02 significantly prevented biofilm formation by CRKP and CREC and was also capable of disrupting pre-existing biofilms. nih.gov Similarly, the peptide A20L demonstrated anti-biofilm activity against carbapenem-resistant K. pneumoniae. nih.gov
The antimicrobial peptide 1018 was identified as a potent anti-biofilm agent that can prevent biofilm formation and eradicate mature biofilms in both Gram-negative and Gram-positive pathogens, including P. aeruginosa, E. coli, and methicillin-resistant S. aureus. exlibrisgroup.com The synthetic peptide SAAP-148 also showed the ability to inhibit biofilm formation and eradicate existing biofilms of MRSA. mdpi.com
Research has shown that some antimicrobial peptides can degrade the extracellular polymeric matrix of biofilms. nih.gov For example, Hepcidin 20 can alter the biofilm architecture of Staphylococcus epidermidis. nih.gov Other peptides, like DJK-5, act by suppressing specific gene promoter activity involved in biofilm formation. nih.gov
Table 4: Anti-Biofilm Activity of this compound Analogs
| Peptide/Analog | Target Organism/Biofilm | Effect | Reference |
|---|---|---|---|
| Hs02 | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | Prevents formation and disrupts established biofilms | nih.gov |
| Hs02 | Carbapenem-resistant Escherichia coli (CREC) | Prevents formation and disrupts established biofilms | nih.gov |
| A20L | Carbapenem-resistant Klebsiella pneumoniae | Anti-biofilm activity | nih.gov |
| 1018 | P. aeruginosa, E. coli, MRSA | Prevents formation and eradicates mature biofilms | exlibrisgroup.com |
| SAAP-148 | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibits formation and eradicates existing biofilms | mdpi.com |
| Hepcidin 20 | Staphylococcus epidermidis | Alters biofilm architecture | nih.gov |
Antifungal and Antiviral Activities (In Vitro/Ex Vivo)
Beyond their antibacterial properties, some putative antimicrobial peptides have shown potential against fungi and viruses. The human cathelicidin LL-37, for instance, possesses antifungal and antiviral activities. nih.gov The peptide SQQ30 was also evaluated for its antifungal activity against Candida albicans. mdpi.com
A study on the peptide Phibilin demonstrated its ability to inhibit the growth of C. albicans, including clinically resistant strains. frontiersin.org The MIC and minimum fungicidal concentration (MFC) of Phibilin against C. albicans were 50 and 100 μg/ml, respectively. frontiersin.org Another study investigated two peptides, P255 and P256, derived from PAF26, with P256 showing higher antifungal activity against C. albicans than the parent peptide. nih.gov
In silico designed peptides (ISDPs) derived from the parent peptide KKVTMTCSAS showed enhanced candidacidal activity in vitro compared to the original peptide. nih.gov The antiviral potential of antimicrobial peptides is also an area of active research, with some peptides known to interfere with various stages of the viral life cycle. mdpi.com
Table 5: Antifungal and Antiviral Activities of this compound Analogs
| Peptide/Analog | Target Organism | Activity | In Vitro Findings | Reference |
|---|---|---|---|---|
| LL-37 | Fungi, Viruses | Antifungal, Antiviral | - | nih.gov |
| SQQ30 | Candida albicans | Antifungal | Evaluated for activity | mdpi.com |
| Phibilin | Candida albicans | Antifungal | MIC: 50 µg/mL, MFC: 100 µg/mL | frontiersin.org |
| P256 | Candida albicans | Antifungal | Higher activity than parent peptide | nih.gov |
| ISDPs | Candida albicans | Antifungal | Enhanced candidacidal activity | nih.gov |
Microbial Resistance Mechanisms to Putative Antimicrobial Peptide 2
Modulation of Cell Envelope and Membrane Composition
One of the primary defense mechanisms bacteria employ against cationic antimicrobial peptides like P-AMP2 is the alteration of their cell envelope and membrane composition. nih.govmdpi.comyoutube.com These modifications primarily aim to reduce the net negative charge of the bacterial surface, thereby electrostatically repelling the positively charged P-AMP2 and preventing it from reaching its target on the cell membrane. nih.gov
Lipopolysaccharide (LPS) Modification
In Gram-negative bacteria, the lipopolysaccharide (LPS) layer of the outer membrane is a key target for modification in response to antimicrobial peptides. nih.govresearchgate.netnih.gov Bacteria can alter the structure of their LPS to decrease its affinity for cationic peptides. nih.gov A common strategy involves the addition of positively charged molecules to the lipid A or core oligosaccharide regions of the LPS, which neutralizes the negative charges that would typically attract P-AMP2. nih.govnih.gov
For instance, some bacteria can add 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A moiety, a modification that confers resistance to polymyxins, a class of cationic antimicrobial peptides. nih.govnih.gov This alteration is often regulated by two-component systems like PhoPQ and PmrAB, which sense environmental cues such as the presence of antimicrobial peptides and trigger the expression of genes responsible for LPS modification. nih.gov
Amino Sugar and Phosphoethanolamine Addition
The addition of amino sugars and phosphoethanolamine to cell surface components is a widespread mechanism of resistance. mdpi.com In Gram-negative bacteria, phosphoethanolamine can be added to the lipid A portion of LPS, reducing its net negative charge and thus its interaction with cationic peptides. nih.govnih.govnih.gov This modification is catalyzed by enzymes such as phosphoethanolamine transferases. nih.gov Similarly, the incorporation of amino sugars into the LPS structure can also contribute to charge alteration and increased resistance. nih.gov
In Gram-positive bacteria, analogous modifications occur on teichoic acids, which are major components of their cell wall.
Teichoic Acid and Anionic Lipid Alterations
Gram-positive bacteria lack an outer membrane but possess a thick peptidoglycan layer decorated with teichoic acids (TAs), which are anionic polymers. nih.govyoutube.com To resist cationic AMPs, these bacteria modify their teichoic acids to reduce their negative charge. A key modification is the D-alanylation of teichoic acids, which involves the incorporation of positively charged D-alanine residues into the TA polymer. asm.orgnumberanalytics.comnih.gov This process is mediated by the dlt operon and effectively reduces the electrostatic attraction of cationic peptides like P-AMP2 to the bacterial cell wall. nih.govasm.org
Furthermore, bacteria can alter the composition of their cytoplasmic membrane lipids. nih.govyoutube.com Anionic phospholipids (B1166683) such as phosphatidylglycerol (PG) and cardiolipin (B10847521) are major components of bacterial membranes and contribute to their negative charge. nih.govnih.gov Some bacteria, like Staphylococcus aureus, can enzymatically modify these anionic lipids with positively charged amino acids. The MprF enzyme, for example, synthesizes lysyl-phosphatidylglycerol (Lys-PG), which introduces a positive charge into the membrane, thereby repelling cationic AMPs. nih.govasm.org
Table 1: Mechanisms of Cell Envelope and Membrane Modification for Resistance to P-AMP2
| Mechanism | Bacterial Type | Modified Component | Chemical Alteration | Effect on P-AMP2 Interaction | Key Genes/Enzymes |
|---|---|---|---|---|---|
| LPS Modification | Gram-negative | Lipopolysaccharide (LPS) | Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) | Electrostatic repulsion | PhoPQ, PmrAB, arn operon |
| Phosphoethanolamine Addition | Gram-negative | Lipopolysaccharide (LPS) | Addition of phosphoethanolamine (pEtN) | Reduced negative charge | PmrC (pEtN transferase) |
| Teichoic Acid Alanylation | Gram-positive | Teichoic Acids (TAs) | Incorporation of D-alanine | Reduced negative charge | dlt operon |
| Anionic Lipid Modification | Gram-positive & Gram-negative | Phosphatidylglycerol (PG) | Addition of L-lysine (Lys-PG) | Increased positive charge in membrane | MprF |
Enzymatic Degradation of P-AMP2 (Proteolysis)
Another effective strategy for bacteria to combat P-AMP2 is through enzymatic degradation. mdpi.comyoutube.comresearching.cn Bacteria can secrete proteases that specifically cleave and inactivate antimicrobial peptides in the extracellular environment. nih.govnih.gov These proteases, often referred to as peptidases, can have broad or narrow substrate specificities. nih.govnih.gov
The production of such proteases can be a constitutive defense mechanism or induced upon exposure to the antimicrobial peptide. nih.gov For example, bacteria like Pseudomonas aeruginosa and Staphylococcus aureus are known to produce a variety of proteases that can degrade host-derived and therapeutic antimicrobial peptides. nih.gov The susceptibility of an AMP to proteolysis depends on its amino acid sequence and structure, with some peptides being inherently more resistant to degradation than others. nih.govnih.govacs.org The degradation of P-AMP2 by bacterial proteases would prevent it from reaching a high enough concentration at the cell surface to exert its antimicrobial effect.
Table 2: Bacterial Proteases Involved in Antimicrobial Peptide Degradation
| Protease Family | Example Organism | Example Protease | Mechanism of Action |
|---|---|---|---|
| Serine Proteases | Staphylococcus aureus | Aureolysin | Cleaves peptide bonds |
| Cysteine Proteases | Porphyromonas gingivalis | Gingipains | Degrades various proteins, including AMPs |
| Metalloproteases | Pseudomonas aeruginosa | Elastase | Breaks down a wide range of proteins |
| Aspartic Proteases | Candida albicans | Secreted Aspartyl Proteases (Saps) | Hydrolyzes peptide bonds |
Efflux Pump Systems
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. mdpi.comyoutube.commdpi.comnih.gov These systems act as a form of active defense, reducing the intracellular concentration of toxic compounds like P-AMP2 to sub-lethal levels. nih.govnih.govcapes.gov.br
Efflux pumps are found in both Gram-positive and Gram-negative bacteria and are classified into several superfamilies, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) family. nih.govnih.govasm.org In Gram-negative bacteria, RND-type efflux pumps are particularly important for multidrug resistance as they can span both the inner and outer membranes, expelling substrates directly into the external medium. nih.govnih.gov The overexpression of genes encoding these efflux pumps, often triggered by exposure to an antimicrobial agent, can lead to high levels of resistance. capes.gov.br
Sequestration and Binding of P-AMP2
Bacteria can also defend themselves by producing molecules that bind to and sequester P-AMP2, preventing it from interacting with the cell membrane. nih.govyoutube.comresearching.cn This "trapping" mechanism can be mediated by various cell surface or secreted components.
In Gram-positive bacteria, the thick peptidoglycan layer and associated teichoic acids can act as a physical barrier, trapping cationic peptides. nih.gov Furthermore, some bacteria release exopolymers, such as capsular polysaccharides or biofilm matrix components, which are often anionic and can bind to and neutralize cationic AMPs. nih.gov For instance, the polysaccharide intercellular adhesin (PIA) of Staphylococcus aureus has been shown to protect against certain AMPs. nih.gov
Some bacteria also produce specific proteins that can bind to and inactivate antimicrobial peptides. nih.gov These proteins can be located on the cell surface or secreted into the environment. This sequestration strategy effectively reduces the local concentration of free, active P-AMP2, thereby protecting the bacterial population. nih.gov
Two-Component Regulatory Systems Involved in Resistance (e.g., PhoPQ)
Two-component regulatory systems (TCSs) are a primary means by which bacteria sense and adapt to environmental changes, including the stress induced by antimicrobial peptides. nih.gov A prototypical and extensively studied TCS involved in resistance to cationic AMPs is the PhoPQ system, found in many Gram-negative bacteria. nih.govasm.org
The PhoPQ system is composed of the sensor kinase PhoQ, an inner membrane protein, and the cytoplasmic response regulator PhoP. nih.govnih.gov PhoQ is activated by signals such as low magnesium levels or the presence of cationic antimicrobial peptides. asm.org This activation leads to its autophosphorylation. The phosphate (B84403) group is then transferred to PhoP. nih.gov Phosphorylated PhoP functions as a transcription factor, binding to specific DNA sequences to regulate the expression of a wide array of genes that contribute to resistance. asm.org
When bacteria encounter a peptide like PAP2, the PhoPQ system can initiate a series of defensive modifications, primarily focused on altering the bacterial outer membrane to reduce peptide interaction. One of the most effective strategies is the modification of lipopolysaccharide (LPS), a major component of the outer membrane in Gram-negative bacteria. plos.orgbiorxiv.org PhoPQ activation upregulates genes responsible for adding positively charged molecules, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN), to the lipid A portion of LPS. nih.gov This modification reduces the net negative charge of the bacterial surface, weakening the electrostatic attraction for the positively charged PAP2 and thereby hindering its ability to bind and disrupt the membrane. plos.orgbiorxiv.org
Furthermore, the PhoPQ system can indirectly influence other regulatory systems. For instance, in some bacteria, PhoP can activate the PmrA-PmrB two-component system, which also controls genes for LPS modification, creating a layered regulatory network for robust resistance. nih.govnih.gov
Table 1: Key Genes Regulated by the PhoPQ System Potentially Involved in Resistance to Putative Antimicrobial Peptide 2
| Gene/Operon | Function | Contribution to Resistance |
| arnBCADTEF (pmrHFIJKLM) | Encodes enzymes for the synthesis and transfer of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A. nih.govfrontiersin.org | Reduces the negative charge of the outer membrane, decreasing binding of cationic peptides. plos.org |
| eptB (pmrC) | Encodes a phosphoethanolamine (pEtN) transferase that modifies lipid A. asm.org | Adds a positive charge to lipid A, leading to electrostatic repulsion of the peptide. plos.org |
| pmrD | A connector protein that can activate the PmrAB system in response to the PhoPQ signal. nih.govfrontiersin.org | Amplifies the LPS modification response. nih.gov |
| mgtA | Encodes a magnesium transporter. asm.org | While primarily for Mg2+ homeostasis, its regulation is a core part of the PhoPQ response. asm.org |
Inoculum-Dependent Resistance Phenomena
The initial number of bacterial cells, or inoculum, can dramatically influence the efficacy of an antimicrobial peptide. nih.gov The "inoculum effect" is a phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent increases significantly with a higher starting bacterial density. plos.orgpnas.org This effect is particularly pronounced for many antimicrobial peptides and has critical implications for their therapeutic potential, as bacterial loads in actual infections can be very high. nih.govpnas.org
Several mechanisms are responsible for inoculum-dependent resistance to peptides like PAP2:
Peptide Sequestration: At high cell densities, the sheer number of bacteria presents a large surface area that can bind and sequester peptide molecules. nih.gov The outer cells of the population effectively act as a sponge, binding the peptide and lowering its effective concentration below the lethal threshold required to kill the entire population. This allows a subpopulation of cells to survive. plos.org
Induction of Resistance: A larger bacterial population can mount a more rapid and robust collective stress response. This can lead to a faster and stronger induction of resistance systems like PhoPQ, allowing the bacteria to modify their cell surfaces before the peptide can inflict lethal damage. plos.org
Degradation by Proteases: Some bacteria secrete proteases that can degrade antimicrobial peptides. plos.orgbiorxiv.org With a high inoculum, the concentration of these secreted proteases in the local environment can become high enough to neutralize the peptide, protecting the entire bacterial community. plos.org
Dynamic Survival and Heteroresistance: Single-cell analyses have shown that even in the presence of a peptide, a high-density population can exhibit "dynamic survival," where a subpopulation is able to grow. plos.org This heterogeneity in survival can be highly dependent on the initial inoculum size. nih.gov
The inoculum effect means that standard MIC testing, which uses a fixed and relatively low bacterial density (e.g., 5 x 10^5 CFU/mL), may not accurately predict the effectiveness of PAP2 in a clinical setting where bacterial loads can be orders of magnitude higher. nih.govpnas.org
Table 2: Illustrative Example of Inoculum-Dependent MIC for this compound
This table presents hypothetical data to demonstrate the inoculum effect.
| Initial Bacterial Inoculum (CFU/mL) | Hypothetical MIC of PAP2 (µg/mL) | Interpretation |
| 5 x 10^5 (Standard) | 8 | Baseline susceptibility under standard testing conditions. |
| 5 x 10^7 | 64 | Significant increase in MIC, likely due to peptide sequestration by the higher number of cells. |
| 5 x 10^9 | >256 | High-level resistance, where the peptide is overwhelmed by the bacterial load and/or degraded. |
Computational and Bioinformatics Approaches in P Amp2 Research
Databases for Antimicrobial Peptides and Their Application
A multitude of specialized databases have been developed to catalogue the ever-growing number of identified antimicrobial peptides (AMPs), providing a critical resource for the initial stages of P-AMP2 research. These repositories are essential for comparative analysis, functional prediction, and understanding the broader context of P-AMP2 within the AMP landscape. researchgate.net
Key databases in this field include the Antimicrobial Peptide Database (APD), the Collection of Antimicrobial Peptides (CAMP), and the Database of Antimicrobial Peptides (dbAMP). researchgate.netunmc.edunih.gov The APD, first established in 2003, is a manually curated database containing thousands of natural, synthetic, and predicted AMPs. unmc.edu It offers extensive search capabilities, allowing users to query by peptide name, sequence, source organism, and biological activity, among other parameters. unmc.eduunmc.edu CAMP provides comprehensive information on AMP sequences, structures, and family-specific signatures, along with tools for their analysis. nih.gov
The application of these databases in P-AMP2 research is multifaceted. They serve as a primary reference for identifying homologous sequences, which can provide initial clues about the potential structure, mechanism of action, and spectrum of activity of P-AMP2. By comparing the sequence of P-AMP2 to entries in these databases, researchers can identify conserved motifs and domains that are characteristic of specific AMP families. This comparative approach aids in the classification of P-AMP2 and helps to formulate hypotheses about its biological role that can then be tested experimentally.
Table 1: Key Antimicrobial Peptide Databases
| Database Name | Description | Key Features |
|---|---|---|
| Antimicrobial Peptide Database (APD) | A comprehensive and manually curated database of natural, synthetic, and predicted AMPs. unmc.edu | Extensive search functions, information on structure, activity, and source organisms. unmc.eduunmc.edu |
| Collection of Antimicrobial Peptides (CAMP) | An open-access resource with information on AMP sequences, structures, and family-specific signatures. nih.gov | Includes tools for AMP sequence and structure analysis, and machine learning-based prediction models. nih.gov |
| Database of Antimicrobial Peptides (dbAMP) | A database that provides information on AMPs and allows for the identification of putative antimicrobial peptide candidates. researchgate.net | Used for in silico evaluation of proteomes to identify potential AMPs. researchgate.net |
Machine Learning and Artificial Intelligence for P-AMP Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for the prediction and optimization of antimicrobial peptides like P-AMP2. nih.gov These computational techniques can analyze vast datasets of known AMPs to identify patterns and features that correlate with antimicrobial activity, toxicity, and other important properties. nih.gov
Several ML-based tools and models have been developed to predict the antimicrobial potential of novel peptide sequences. nih.gov These models are often trained on features such as amino acid composition, charge, hydrophobicity, and secondary structure. nih.gov For instance, a researcher could input the amino acid sequence of P-AMP2 into a prediction server to obtain a probability score indicating its likelihood of possessing antimicrobial properties. nih.gov
Beyond simple prediction, ML algorithms can be used to optimize the sequence of P-AMP2 to enhance its desired characteristics. nih.gov This can involve in silico mutagenesis, where amino acids are systematically substituted, and the resulting variants are evaluated for improved antimicrobial potency and reduced hemolytic activity. nih.gov Genetic algorithms and other optimization techniques can explore a vast sequence space to identify promising P-AMP2 analogs with enhanced therapeutic potential. nih.gov The PyAMPA toolkit, for example, includes modules for screening potential antimicrobial regions, predicting activity against specific bacterial types, and optimizing peptide sequences. nih.gov
Table 2: Machine Learning Applications in AMP Research
| Application | Description | Example Algorithms |
|---|---|---|
| Antimicrobial Activity Prediction | Predicting whether a given peptide sequence is likely to have antimicrobial properties. nih.gov | Support Vector Machines (SVM), Random Forest (RF), Neural Networks. nih.govmdpi.com |
| Peptide Optimization | Modifying a peptide sequence to improve its antimicrobial activity and/or reduce its toxicity. nih.gov | Genetic Algorithms, Deep Learning Models. nih.gov |
| Toxicity Prediction | Estimating the potential toxicity of a peptide, such as its hemolytic activity. nih.gov | Various classification and regression models. nih.gov |
Molecular Docking and Simulation Studies of P-AMP2-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are invaluable computational techniques for investigating the interactions between P-AMP2 and its molecular targets at an atomic level. plos.org These methods provide insights into the binding modes, affinities, and stability of the P-AMP2-target complex, which can guide the rational design of more effective peptide variants. plos.orgresearchgate.net
Molecular docking predicts the preferred orientation of P-AMP2 when it binds to a target receptor, such as a protein on the surface of a bacterial cell. plos.org This is achieved by sampling a large number of possible conformations and scoring them based on their binding energy. nih.gov The results of docking studies can help to identify the key amino acid residues in both P-AMP2 and its target that are involved in the interaction. nih.gov
Following docking, MD simulations can be used to study the dynamic behavior of the P-AMP2-target complex over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and intermolecular interactions that occur. plos.org MD simulations can be used to assess the stability of the docked complex and to calculate binding free energies, which provide a more accurate estimate of the binding affinity than docking scores alone. plos.org For instance, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is often used to calculate the binding free energy from MD simulation trajectories. plos.org
Sequence Alignment and Phylogenetic Analysis for P-AMPs
Sequence alignment and phylogenetic analysis are fundamental bioinformatics methods used to understand the evolutionary relationships of Putative Antimicrobial Peptides (P-AMPs) like P-AMP2. researchgate.net By comparing the amino acid sequence of P-AMP2 with other known AMPs, researchers can infer its evolutionary history and identify conserved regions that are likely to be important for its function. readthedocs.io
Multiple sequence alignment (MSA) is the process of arranging a set of sequences to identify regions of similarity. nih.gov This alignment is crucial for identifying conserved domains and motifs among related peptides. readthedocs.io The quality of the MSA can significantly impact the accuracy of the subsequent phylogenetic analysis. nih.gov Various software programs, such as MUSCLE and Clustal, are used to perform MSAs. readthedocs.io
Once an MSA has been generated, a phylogenetic tree can be constructed to visualize the evolutionary relationships between the sequences. cornell.edu Different methods, such as neighbor-joining, maximum likelihood, and Bayesian inference, can be used to build the tree. readthedocs.iocornell.edu The resulting tree can reveal which AMPs are most closely related to P-AMP2, providing clues about its potential origin and function. researchgate.net For example, if P-AMP2 clusters with a group of peptides known to target fungal pathogens, it would suggest that P-AMP2 may also have antifungal activity.
Interactions of Putative Antimicrobial Peptide 2 with Host Systems and Immunomodulation in Vitro/ex Vivo Models
Modulation of Cytokine and Chemokine Production (In Vitro)
In vitro studies have demonstrated that putative antimicrobial peptides can significantly influence the production of cytokines and chemokines by various immune and non-immune cells. This modulation is a key aspect of their immunomodulatory function, contributing to the host's response to infection and inflammation.
One of the primary ways these peptides exert their effects is by altering the cytokine profile in response to inflammatory stimuli. For instance, some antimicrobial peptides have been shown to reduce the secretion of pro-inflammatory cytokines. The dendrimeric peptide (lin-SB056-1)2-K, for example, significantly decreases the production of pro-inflammatory cytokines by lung epithelial cells and macrophages stimulated with P. aeruginosa lipopolysaccharide (LPS) mdpi.com. Similarly, the peptide SET-M33D has been observed to reduce the expression of cytokines such as TNF-α and IL-6 in response to LPS and lipoteichoic acid (LTA) nih.gov. In another study, the PS1-2 peptide was found to inhibit the C. albicans-induced stimulation of macrophages, leading to reduced expression of TNF-α mdpi.com.
Conversely, some antimicrobial peptides can enhance the production of certain cytokines, thereby augmenting the immune response. The synthetic peptide AK2 has been shown to upregulate the gene expression of pro-inflammatory cytokines such as IFN-γ and TNF-α in macrophages shahed.ac.irshahed.ac.ir. Sublancin, another antimicrobial peptide, modulates innate immunity by inducing the production of IL-1β, IL-6, and TNF-α in both RAW264.7 cells and mouse peritoneal macrophages nih.gov. Furthermore, some peptides can induce the production of chemokines, which are crucial for recruiting immune cells to the site of infection nih.govnih.gov. For example, IL-17A can induce the production of CC-chemokine ligand 20 (CCL20), which has antimicrobial properties and recruits dendritic cells nih.gov.
The modulation of cytokine and chemokine production by these peptides can be context-dependent, sometimes exhibiting both pro- and anti-inflammatory properties. For instance, NET1 and NET2 peptides have been shown to reduce IL-6 expression (an anti-inflammatory effect) while increasing the secretion of IFN-γ and TNF-α (a pro-inflammatory effect) in the absence of LPS stimulation nih.gov. This dual activity highlights the complexity of their immunomodulatory roles.
The mechanisms underlying this modulation often involve interaction with key signaling pathways. For example, sublancin-induced macrophage activation is partly dependent on the TLR4, NF-κB, and MAPK signaling pathways nih.gov. Other peptides have been shown to interact directly with bacterial components like LPS, neutralizing their pro-inflammatory effects nih.gov.
| Peptide | Cell Type | Stimulus | Effect on Cytokine/Chemokine Production | Reference |
|---|---|---|---|---|
| (lin-SB056-1)2-K | Lung epithelial cells, Macrophages | P. aeruginosa LPS | Reduced pro-inflammatory cytokine production | mdpi.com |
| SET-M33D | Not specified | LPS, LTA | Reduced expression of TNF-α, IL-6 | nih.gov |
| PS1-2 | Macrophages | C. albicans | Reduced expression of TNF-α | mdpi.com |
| AK2 | Macrophages | None | Upregulated IFN-γ, TNF-α gene expression | shahed.ac.irshahed.ac.ir |
| Sublancin | RAW264.7 cells, Mouse peritoneal macrophages | None | Induced production of IL-1β, IL-6, TNF-α | nih.gov |
| NET1, NET2 | TIB-71 RAW 264.7 macrophages | None (in absence of LPS) | Reduced IL-6, Increased IFN-γ, TNF-α | nih.gov |
Regulation of Innate Immune Genes (In Vitro)
Putative antimicrobial peptides have been shown to directly regulate the expression of genes involved in the innate immune response. This regulation extends beyond cytokine and chemokine genes, encompassing a broader array of molecules that are critical for host defense.
A notable example is the upregulation of inducible nitric oxide synthase (iNOS) gene expression in macrophages by the AK2 peptide. This leads to increased production of nitric oxide, a key molecule in the macrophage's antimicrobial arsenal (B13267) shahed.ac.irshahed.ac.ir. Similarly, the peptide SET-M33D has been demonstrated to reduce the expression of iNOS and other enzymes and transcription factors involved in the inflammatory process, such as COX-2 and NF-κB nih.gov.
Gene array technology has provided a more comprehensive view of how these peptides influence macrophage gene expression. In a study using the cecropin-melittin hybrid peptide CEMA, it was found that the peptide selectively blocked the LPS-induced expression of over 40 genes in the RAW 264.7 macrophage cell line. This indicates a targeted modulation of the host's genetic response to bacterial endotoxins sahmri.org.au.
Furthermore, the induction of defensin (B1577277) secretion, a class of antimicrobial peptides, is itself regulated by various stimuli at the genetic level. Bacterial components like LPS and lipoteichoic acid, as well as CpG oligodeoxynucleotides, can induce the expression of defensins through the stimulation of Toll-like receptors (TLR) or NOD-like receptors (NLR) nih.gov. This highlights a feedback loop where the presence of microbial products triggers the expression of the very peptides that will combat them.
| Peptide | Cell Type | Effect on Gene Expression | Reference |
|---|---|---|---|
| AK2 | Macrophages | Upregulation of iNOS, IFN-γ, TNF-α | shahed.ac.irshahed.ac.ir |
| SET-M33D | Not specified | Reduced expression of iNOS, COX-2, NF-κB | nih.gov |
| CEMA | RAW 264.7 macrophages | Selectively blocked LPS-induced expression of >40 genes | sahmri.org.au |
Effects on Immune Cell Activity (e.g., Macrophage Responses, Leukocytes, Erythrocytes, Platelets) (In Vitro/Ex Vivo)
Putative antimicrobial peptides exert a wide range of effects on various immune cells, influencing their activity and function. These interactions are crucial for orchestrating an effective immune response.
Macrophages: Macrophages are a primary target for many antimicrobial peptides. The AK2 peptide, for instance, has been shown to potentiate macrophage responses by stimulating nitric oxide production and upregulating the expression of pro-inflammatory cytokines shahed.ac.irshahed.ac.ir. Sublancin enhances macrophage function by inducing the production of inflammatory mediators and increasing phagocytosis and the killing of MRSA nih.gov. Some peptides, like PS1-2, can prevent the stimulation of macrophages by fungal pathogens such as C. albicans mdpi.com. The cecropin-melittin hybrid peptide CEMA has been found to selectively modulate macrophage responses to LPS sahmri.org.au.
Leukocytes: Antimicrobial peptides can act as chemoattractants for various leukocytes, including neutrophils, monocytes, and T-lymphocytes, recruiting them to sites of infection and inflammation nih.govresearchgate.net. They can also influence the differentiation and activation of these cells mdpi.com. For example, some peptides can drive the differentiation of dendritic cells mdpi.com.
Erythrocytes: A critical aspect of the safety profile of antimicrobial peptides is their effect on host cells, particularly erythrocytes. Ideally, these peptides should exhibit low hemolytic activity. The AK2 peptide, for example, showed only slight hemolysis (2.4%) at a concentration of 100 µg/mL, which is higher than its minimum inhibitory concentrations against various bacteria shahed.ac.ir. This indicates a favorable therapeutic window.
Platelets: Platelets themselves can release a variety of antimicrobial peptides upon stimulation with thrombin. These include Platelet Factor 4 (PF-4), RANTES, and Connective Tissue Activating Peptide 3 (CTAP-3) nih.gov. These platelet-derived peptides exhibit antimicrobial activity against a range of bacteria and fungi nih.gov. Furthermore, synthetic antimicrobial peptides have been shown to be effective against bacterial contamination in ex vivo stored platelets, suggesting a potential application in transfusion medicine nih.gov.
| Peptide/Molecule | Immune Cell | Effect | Reference |
|---|---|---|---|
| AK2 | Macrophages | Potentiates responses (NO production, cytokine expression) | shahed.ac.irshahed.ac.ir |
| Sublancin | Macrophages | Enhances function (cytokine production, phagocytosis) | nih.gov |
| PS1-2 | Macrophages | Prevents stimulation by C. albicans | mdpi.com |
| CEMA | Macrophages | Selectively modulates responses to LPS | sahmri.org.au |
| Various AMPs | Leukocytes (Neutrophils, Monocytes, T-cells) | Chemoattraction, differentiation, and activation | nih.govresearchgate.netmdpi.com |
| AK2 | Erythrocytes | Low hemolytic activity | shahed.ac.ir |
| Platelet-derived peptides (PF-4, RANTES, etc.) | N/A (Released from platelets) | Direct antimicrobial activity | nih.gov |
| Synthetic AMPs | Platelets (ex vivo) | Effective against bacterial contamination | nih.gov |
Anti-Inflammatory Activities (In Vitro)
In addition to modulating immune responses, many putative antimicrobial peptides exhibit direct anti-inflammatory activities. This is a critical function, as an excessive inflammatory response can be detrimental to the host.
A primary mechanism of the anti-inflammatory action of these peptides is the neutralization of pro-inflammatory bacterial components like LPS and LTA nih.gov. By binding to these molecules, the peptides prevent them from interacting with host immune cells and triggering an inflammatory cascade nih.gov. The peptide SET-M33D, for instance, strongly neutralizes both LPS and LTA, leading to a significant reduction in the expression of inflammatory mediators nih.gov.
Several studies have demonstrated the anti-inflammatory potential of various peptides in vitro. The dendrimeric peptide (lin-SB056-1)2-K has been shown to reduce cytokine production by lung epithelial and macrophage cell lines stimulated with P. aeruginosa LPS mdpi.com. The PS1-2 peptide exerts anti-inflammatory effects against C. albicans-induced inflammation mdpi.com. Similarly, NET1 and NET2 peptides have demonstrated anti-inflammatory properties by reducing IL-6 expression in macrophages nih.gov. Clavanin A and its derivative clavanin-MO have also been shown to have anti-inflammatory activities in murine macrophage-like cells mdpi.com.
These anti-inflammatory effects are often mediated by the suppression of pro-inflammatory cytokine production and the inhibition of key inflammatory pathways mdpi.comnih.govmdpi.comnih.govmdpi.com. This dual ability to both kill pathogens and dampen excessive inflammation makes antimicrobial peptides promising candidates for therapeutic development.
Synergistic and Combinatorial Strategies Involving Putative Antimicrobial Peptide 2 in Vitro/ex Vivo
Synergistic Effects with Conventional Antimicrobials (In Vitro)
The combination of antimicrobial peptides with conventional antibiotics is a promising strategy to combat the rise of drug-resistant bacteria. frontiersin.orgnih.gov This approach can enhance therapeutic efficacy and potentially restore the utility of older antibiotics. Research in teleost fish has indicated that LEAP-2 has a synergistic effect with antibiotics in killing drug-resistant bacteria. nih.gov This suggests that LEAP-2 can work in concert with traditional antimicrobial agents to produce a greater bactericidal effect than either agent alone. Further studies have shown that the administration of certain antibiotics can up-regulate the expression of LEAP-2, hinting at a complex, interactive relationship within the host's immune response. researchgate.net
The primary mechanism of antimicrobial action for LEAP-2 from various species, including amphibians, fish, and ducks, is the disruption of the bacterial cell membrane. mdpi.comnih.govusda.gov LEAP-2, a cationic peptide, is drawn to the negatively charged components of bacterial membranes. nih.gov This interaction leads to the permeabilization of the membrane, creating pores or ion-permeable channels that compromise the integrity of the cell. nih.govnih.govmdpi.com
This disruptive action on the membrane is a key factor that can facilitate the entry of other, co-administered antimicrobial agents into the bacterial cell. By creating openings in the cell's primary defense barrier, LEAP-2 can grant antibiotics access to their intracellular targets, a mechanism shared by many antimicrobial peptides. frontiersin.org For example, studies on LEAP-2 from the mustache toad and Antarctic icefish have confirmed its ability to destroy cell membrane integrity. nih.govnih.gov This membrane-disrupting capability is fundamental to its potential synergistic activity, as it lowers the barrier for other drugs to exert their effects.
The ability of an antimicrobial peptide to enhance the effectiveness of a conventional antibiotic is known as potentiation. This is often observed as a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic when used in combination with the peptide. Evidence from studies on teleost fish demonstrates that LEAP-2 exhibits a synergistic effect with antibiotics, enhancing their ability to kill drug-resistant bacteria. nih.gov This potentiation is crucial for overcoming established resistance in pathogenic bacteria.
While specific quantitative data from checkerboard assays for LEAP-2 are not widely available in the public domain, the principle of this interaction is well-established for other antimicrobial peptides. The table below illustrates the conceptual basis of how LEAP-2's potentiation of antibiotic efficacy might be represented.
Table 1: Conceptual Representation of Synergistic Activity of LEAP-2 and a Conventional Antibiotic
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* | Interpretation |
|---|---|---|---|---|
| LEAP-2 | X | X/4 | \multirow{2}{*}{≤ 0.5} | \multirow{2}{*}{Synergy} |
| Antibiotic Y | Y | Y/4 |
***Note:** The Fractional Inhibitory Concentration (FIC) index is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC index of ≤ 0.5 is typically defined as synergy.*
This conceptual table demonstrates that in a synergistic combination, the concentration of both LEAP-2 and the conventional antibiotic required to inhibit microbial growth is substantially lower than when either agent is used alone.
Besides enhancing membrane permeability, some antimicrobial peptides can interfere with specific bacterial resistance mechanisms, such as efflux pumps which actively expel antibiotics from the cell. frontiersin.org However, current research on LEAP-2 primarily points to membrane disruption and, in some species, the hydrolysis of bacterial genomic DNA as its main bactericidal mechanisms. nih.govnih.govnih.govresearchgate.net There is currently no specific scientific evidence to suggest that LEAP-2 directly interferes with microbial resistance mechanisms like efflux pump inhibition or the enzymatic degradation of antibiotics.
Synergism between Different Antimicrobial Peptides (In Vitro)
Combining different antimicrobial peptides can also lead to synergistic effects, potentially broadening the spectrum of activity or enhancing potency. mdpi.com This strategy is based on the idea that peptides with different structures or mechanisms can cooperate to kill pathogens more effectively. Despite the recognized potential of such combinations, there is currently a lack of published studies specifically investigating the synergistic interactions between LEAP-2 and other antimicrobial peptides.
Impact on Biofilm Eradication in Combination Therapies
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotic treatments. nih.govbusinessinthenews.co.uk Antimicrobial peptides are considered a promising avenue for anti-biofilm therapies due to their membrane-active nature, which can be effective against the dormant cells within a biofilm. frontiersin.org Combination therapies, pairing a biofilm-dispersing agent with an antimicrobial, are an emerging strategy for biofilm eradication. nih.gov However, there is no specific research available in the reviewed literature regarding the use or efficacy of LEAP-2 in combination therapies targeting the eradication of bacterial biofilms.
Evolutionary and Ecological Context of Antimicrobial Peptides
Evolutionary Conservation of AMPs across Organisms
The evolutionary history of LEAP-2 is marked by a remarkable degree of conservation, particularly in its mature peptide sequence, which is the active form of the molecule. This conservation is evident across a broad spectrum of vertebrates, from ancient fish lineages to mammals, highlighting its fundamental and enduring role in host defense. mdpi.comnih.gov A key structural feature that has been meticulously preserved throughout evolution is the presence of four cysteine residues within the mature peptide. These residues form two intramolecular disulfide bonds, which are critical for the peptide's three-dimensional structure and, consequently, its biological activity.
Orthologs of the LEAP-2 gene have been identified in a diverse range of species, including mammals, birds, reptiles, and amphibians. This widespread presence points to a common ancestral origin and a consistent selective pressure to maintain its function. Interestingly, studies in teleost fish have revealed the existence of multiple paralogs of the LEAP-2 gene, namely LEAP-2A, LEAP-2B, and in some cases, LEAP-2C. nih.govsciencedaily.comreactgroup.org This gene duplication and subsequent diversification suggest that in these species, LEAP-2 may have evolved to acquire more specialized functions, potentially in response to the diverse microbial challenges encountered in aquatic environments.
The high degree of sequence similarity in the mature LEAP-2 peptide across different vertebrate classes is a testament to its essential, non-redundant functions. While the signal and pro-peptide regions of the precursor protein show more variability, the conservation of the active mature peptide underscores its critical role in host immunity. nih.gov
Table 1: Conservation of LEAP-2 Across Vertebrate Classes
| Vertebrate Class | Presence of LEAP-2 Orthologs/Paralogs | Key Conserved Features |
| Mammals | Yes (single gene) | Highly conserved mature peptide, four cysteine residues. |
| Birds | Yes | Conserved mature peptide sequence. |
| Reptiles | Yes | Conserved mature peptide sequence. |
| Amphibians | Yes | Conserved mature peptide sequence. |
| Fish (Teleosts) | Yes (multiple paralogs: LEAP-2A, LEAP-2B, LEAP-2C) | Conserved mature peptide, four cysteine residues. |
Co-evolutionary Arms Race between AMPs and Microbial Resistance
The interaction between antimicrobial peptides and microbes is a dynamic and ongoing evolutionary battle. As hosts evolve more effective antimicrobial defenses, pathogens and other microbes are under intense selective pressure to develop resistance mechanisms. While specific resistance mechanisms directly targeting LEAP-2 have not been extensively documented in the scientific literature, the general principles of microbial resistance to AMPs provide a framework for understanding this co-evolutionary arms race.
Bacteria have evolved a variety of strategies to counteract the effects of AMPs. These mechanisms can be broadly categorized as:
Alteration of the Cell Surface: Modifying the net charge of the cell envelope to reduce the electrostatic attraction of cationic AMPs like LEAP-2.
Efflux Pumps: Actively transporting the AMPs out of the bacterial cell before they can reach their intracellular targets.
Proteolytic Degradation: Secreting proteases that can cleave and inactivate the AMPs.
Biofilm Formation: Living within a protective extracellular matrix that can limit the penetration of AMPs.
The mode of action of LEAP-2, which involves the disruption of microbial cell membranes and the hydrolysis of bacterial genomic DNA, is thought to make the development of resistance more challenging for microbes compared to antibiotics that have a single, specific molecular target. nih.govnih.gov This multi-target mechanism means that multiple mutations would be required for a microbe to develop effective resistance, potentially slowing the pace of this evolutionary arms race.
The high evolutionary conservation of LEAP-2's mature peptide sequence may also be a strategy to stay ahead in this arms race. By maintaining a core structure that interacts with fundamental and highly conserved microbial components, such as the cell membrane, LEAP-2 may present a more difficult target for microbial evolution to circumvent.
Ecological Roles of P-AMPs in Microbial Communities and Host-Microbe Interactions
LEAP-2 plays a significant ecological role by actively participating in the intricate dialogue between a host and its associated microbial communities. Its expression is often dynamically regulated in response to microbial cues, positioning it as a key modulator of host-microbe interactions.
One of the primary ecological functions of LEAP-2 is its direct antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov This activity helps to control the proliferation of potentially harmful microorganisms and maintain a healthy balance within the host's microbiota. For instance, studies have shown that the expression of LEAP-2 is significantly upregulated in various tissues following bacterial infection, indicating its active role in the innate immune response to pathogenic challenges. mdpi.com
Beyond its direct microbicidal effects, LEAP-2 also functions as an important immunomodulatory molecule. It can influence the host's inflammatory response to infection, for example, by inhibiting the expression of pro-inflammatory cytokines. mdpi.com This ability to modulate the immune system is crucial for preventing excessive inflammation, which can be damaging to the host's own tissues.
Table 2: Antimicrobial Spectrum of LEAP-2 from Various Species
| LEAP-2 Source Organism | Target Microorganism | Antimicrobial Effect |
| Human | Bacillus subtilis, Bacillus megatherium, Saccharomyces cerevisiae | Inhibition of growth mdpi.com |
| Clownfish (Amphiprion ocellaris) | Vibrio harveyi | Broad-spectrum antimicrobial activity mdpi.com |
| Moustache Toad (Leptobrachium liui) | Aeromonas hydrophila, Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica, Staphylococcus aureus | Significant antimicrobial activity nih.gov |
| Chinese Spiny Frog (Quasipaa spinosa) | Shigella flexneri, Vibrio alginolyticus, Salmonella enterica, Staphylococcus aureus, Staphylococcus warneri | Strong antibacterial activity nih.gov |
Future Research Directions and Methodological Advances for Putative Antimicrobial Peptide 2
Advanced Spectroscopic and Imaging Techniques for P-AMP2-Membrane Interactions
A fundamental aspect of understanding the mechanism of action for many antimicrobial peptides is their interaction with microbial membranes. nih.gov Advanced spectroscopic and imaging techniques offer unprecedented insights into these dynamic processes. For P-AMP2, these methods will be crucial in determining how it recognizes and disrupts target membranes.
Many antimicrobial peptides are unstructured in solution but adopt ordered secondary structures, such as α-helices or β-sheets, upon associating with a membrane. nih.gov The orientation of the peptide relative to the membrane—parallel to the surface or inserted perpendicularly—is also a key determinant of its function. nih.gov
Future studies on P-AMP2 will benefit from a combination of techniques to build a comprehensive model of its membrane interaction. For instance, fluorescence spectroscopy can monitor the binding of P-AMP2 to model membranes, revealing the importance of specific lipid types, such as anionic lipids that are more prevalent in bacterial membranes. tandfonline.com Solid-state NMR spectroscopy can then provide detailed atomic-level information on the peptide's structure and alignment within the membrane. tandfonline.com Combining these approaches can reveal a sequence of events, from initial binding and conformational changes to membrane disruption. nih.gov
Key Spectroscopic and Imaging Techniques for P-AMP2 Analysis:
| Technique | Information Gained | Reference |
| Fluorescence Spectroscopy | Binding affinity, kinetics, and conformational changes of P-AMP2 upon membrane interaction. tandfonline.com | tandfonline.com |
| Solid-State NMR Spectroscopy | Atomic-level structure, orientation, and depth of insertion of P-AMP2 within the membrane. tandfonline.com | tandfonline.com |
| Circular Dichroism (CD) Spectroscopy | Secondary structure of P-AMP2 in solution and in the presence of membranes. elsevierpure.com | elsevierpure.com |
| Atomic Force Microscopy (AFM) | Visualization of membrane surface topography and nano-mechanical changes induced by P-AMP2. nih.gov | nih.gov |
| Confocal Microscopy | Observation of peptide-induced effects like pore formation, membrane disruption, and peptide translocation in real-time using vesicle models. nih.gov | nih.gov |
| Fast Photochemical Oxidation of Peptides (FPOP) | Footprinting of solvent-accessible residues to map P-AMP2-lipid interactions. nih.gov | nih.gov |
High-Throughput Screening Platforms for P-AMP2 Activity and Selectivity
To accelerate the discovery and optimization of P-AMP2 and its analogs, high-throughput screening (HTS) platforms are indispensable. These platforms allow for the rapid assessment of antimicrobial activity and selectivity against a wide range of microbial pathogens and host cells. nih.govcreative-biolabs.com
One effective HTS strategy involves the use of colorimetric assays, such as those based on resazurin, which are cost-effective and compatible with peptides. nih.gov Another powerful technique is the SPOT synthesis of peptide arrays on cellulose (B213188) membranes. researchgate.netspringernature.com This method allows for the parallel synthesis and screening of a large number of P-AMP2 variants to identify sequences with enhanced activity. researchgate.net For increased sensitivity, screening can be performed using bacterial strains engineered to express luminescence, where a decrease in light intensity corresponds to antimicrobial activity. springernature.com
Vesicle-based HTS methods are particularly useful for selecting peptides with broad-spectrum membrane-permeabilizing activity. nih.gov By screening against lipid vesicles that mimic different microbial membranes, researchers can rapidly identify P-AMP2 variants that are effective against multiple classes of microbes. nih.gov
Comparison of High-Throughput Screening Methods for P-AMP2:
| Screening Method | Principle | Advantages | Reference |
| Colorimetric Assays (e.g., Resazurin) | Measures metabolic activity of bacteria; color change indicates inhibition. | Cost-effective, rapid, suitable for large-scale screening. nih.gov | nih.gov |
| SPOT Technique with Luminescent Bacteria | Peptides are synthesized on a cellulose membrane and tested against luciferase-expressing bacteria. | Highly parallel, cost-efficient synthesis, high sensitivity. researchgate.netspringernature.com | researchgate.netspringernature.com |
| Vesicle-Based Screens | Uses lipid vesicles mimicking microbial membranes to detect permeabilization. | Effective for discovering broad-spectrum peptides, avoids biological complexities in initial screening. nih.gov | nih.gov |
| Surface Localized Antimicrobial Display (SLAY) | A platform for identifying novel antimicrobial peptides against Gram-negative bacteria. creative-biolabs.com | Enables screening of large peptide libraries for activity against specific bacterial types. | creative-biolabs.com |
Refined Computational Models for Predictive Design of P-AMP2 Analogs
Computational modeling has become a cornerstone of modern peptide design, offering a way to navigate the vast sequence space to create novel peptides with desired properties. nih.gov For P-AMP2, refined computational models can predict the antimicrobial activity and therapeutic index of novel analogs, thereby reducing the time and cost of experimental validation. acs.org
Machine learning and deep learning algorithms are increasingly being applied to predict antimicrobial peptides. acs.org These models can be trained on existing databases of AMPs to recognize the sequence features that correlate with antimicrobial activity. acs.org For instance, language models like Long Short-Term Memory (LSTM) networks can treat peptide sequences as a language, learning the "grammar" of amino acid arrangements that result in effective antimicrobial properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another valuable tool. QSAR studies correlate the physicochemical and structural features of peptides with their biological activity, providing insights into the key determinants of P-AMP2 function. nih.gov These models can guide the rational design of P-AMP2 analogs with improved potency and reduced toxicity.
Computational Approaches for P-AMP2 Analog Design:
| Computational Method | Application for P-AMP2 | Key Benefit | Reference |
| Machine Learning (ML) Classifiers | Predict whether a novel P-AMP2 sequence will have antimicrobial activity. | Can screen vast virtual libraries of peptides before synthesis. mdpi.com | mdpi.com |
| Deep Learning (e.g., LSTM Networks) | Generate entirely new P-AMP2 sequences with a high probability of being active. | Moves beyond modifying existing templates to de novo design. nih.gov | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Identify key amino acid residues and physicochemical properties for P-AMP2's activity. | Provides a rational basis for designing more potent and selective analogs. nih.gov | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the interaction of P-AMP2 analogs with bacterial membranes at an atomic level. | Offers detailed insights into the mechanism of action to guide design. acs.org | acs.org |
Integration of Multi-Omics Data for Comprehensive P-AMP2 Understanding
A holistic understanding of P-AMP2's effects on microbial cells requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This systems-level approach can uncover the full spectrum of cellular responses to P-AMP2, revealing not only its primary mechanism of action but also secondary effects and potential resistance mechanisms. elifesciences.org
By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in bacteria exposed to P-AMP2, researchers can build a comprehensive picture of its impact. researchgate.net For example, multi-omics data can be integrated with genome-scale metabolic models to analyze the systemic responses of pathogens like Pseudomonas aeruginosa to antimicrobial peptides. nih.gov
This integrated approach is also valuable for understanding the role of putative AMPs within their native biological context. qub.ac.uk For instance, studying the antimicrobial peptidome of an organism can reveal how these peptides contribute to microbial community balance. nih.gov For P-AMP2, a multi-omics strategy will be crucial for moving beyond simple activity assays to a deeper, systems-level comprehension of its biological function and therapeutic potential. uni-marburg.de
Multi-Omics Strategies for P-AMP2 Research:
| Omics Field | Research Question for P-AMP2 | Expected Outcome | Reference |
| Transcriptomics | How does P-AMP2 alter gene expression in target bacteria? | Identification of stress response pathways and potential resistance genes. | nih.gov |
| Proteomics | Which protein levels are affected by P-AMP2 treatment? | Understanding changes in cellular machinery, such as membrane protein expression or metabolic enzymes. nih.gov | nih.gov |
| Metabolomics | How does P-AMP2 disrupt bacterial metabolism? | Revealing metabolic vulnerabilities that could be exploited for synergistic therapies. nih.gov | nih.gov |
| Integrative Analysis | What is the complete cellular response to P-AMP2? | A comprehensive model of P-AMP2's mode of action and its effects on the entire biological system. elifesciences.org | elifesciences.org |
Q & A
Q. What strategies can optimize PAMP2-derived scaffolds for activity against multidrug-resistant (MDR) pathogens?
- Methodological Answer : Use combinatorial libraries with site-directed mutagenesis to screen for variants with enhanced activity. For example, syn-safencin 96 (a bacteriocin-derived peptide) achieved MDR activity via glycine-to-tryptophan substitutions, which improved membrane disruption in Gram-negative bacteria . Pair high-throughput screening with machine learning models trained on APD3 data to predict active variants .
Q. How can PTMs in PAMP2 be systematically analyzed to correlate with functional outcomes?
- Methodological Answer : Implement targeted peptidomics workflows using tandem MS (MS/MS) with collision-induced dissociation (CID) to detect PTMs like d-amino acid isomerization. Compare fragmentation patterns of synthetic epimers to natural peptides, as demonstrated in studies of Aplysia californica AMPs . Quantify PTM prevalence via isotopic labeling and differential peptidomics .
Q. What computational tools are available to model PAMP2's interaction with bacterial membranes?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS or CHARMM to simulate peptide insertion into lipid bilayers. Use APD3-derived parameters (e.g., hydrophobic moment, charge distribution) to inform initial models. Validate predictions with experimental data from neutron reflectometry or atomic force microscopy (AFM) .
Q. How can researchers resolve conflicting data on PAMP2's cytotoxicity in different cell lines?
- Methodological Answer : Conduct dose-response assays across multiple cell types (e.g., epithelial, immune) and normalize cytotoxicity to membrane composition (e.g., cholesterol content). Use transcriptomics to identify cell-specific pathways affected by PAMP2. Cross-reference with DBAASP v.2’s cytotoxicity datasets to identify trends .
Q. What integrative approaches can link PAMP2's structural dynamics to its antimicrobial efficacy?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for solution-state structure determination with functional assays (e.g., time-kill kinetics). For example, syn-safencin variants showed that tryptophan positioning dictated pore-forming capacity, validated by both structural analysis and bioactivity assays . Use bioinformatics tools like AmpGram to predict structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
